

Application Notes and Protocols: Ultrasound-Guided Sodium Morrhuate Injection

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Compound of Interest

Compound Name: Sodium Morrhuate

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Introduction

Sodium morrhuate is a sterile solution derived from the saponification of selected cod liver oils. It functions as a sclerosing agent, indicated for the therapeutic obliteration of vascular structures, including primary varicose veins, venous malformations, and other vascular abnormalities.[1] The mechanism of action involves inducing a controlled inflammatory response within the vascular intima, leading to thrombus formation, subsequent fibrosis, and eventual occlusion of the target vessel.[2][3][4] As a strong detergent sclerosant, it disrupts cell surface lipids, causing the desquamation of endothelial cells.[5] Ultrasound guidance is a critical component of the modern application of **sodium morrhuate**, enhancing precision and safety by allowing for real-time visualization of the needle placement and sclerosant distribution, thereby minimizing the risk of extravasation and damage to adjacent structures.[6]

Quantitative Data Summary

The dosage and concentration of **sodium morrhuate** are highly dependent on the size, location, and type of the vascular lesion being treated. The following tables summarize quantitative data from clinical applications.

Table 1: Dosage and Concentration for Varicose Veins

| Vein Size | Typical Concentration | Volume per Injection | Maximum Dose per Session | Reference |
|-----------------|-----------------------|----------------------|--------------------------|-------------------------------------------------------------|
| Small to Medium | 5% (50 mg/mL) | 1-2 mL | 250 mg (5 mL) | [1] [4] [7] |
| Large | 5% (50 mg/mL) | 3-5 mL | 250 mg (5 mL) | [1] [4] [7] |

Note: Therapy may be repeated at 5 to 7-day intervals based on patient response.[\[1\]](#)[\[7\]](#)

Table 2: Clinical Efficacy in Vascular Malformations

| Sclerosing Agent | Complete Response Rate | Overall Response Rate | Key Complications Noted | Reference |
|----------------------------------|-----------------------------|--------------------------|-----------------------------------|----------------------|
| Sodium Morrhuate (5%) | ~61% (as single agent) | Good | Swelling, Pain, Skin Necrosis | [8] |
| Sodium Morrhuate (5%, Foam) | 65.2% (total disappearance) | 91.3% (>50% reduction) | Mild Pain, Swelling, Skin Blister | [9] |
| Pingyangmycin + Sodium Morrhuate | 82% ("excellent" rating) | Higher than single agent | Swelling and Pain | [8] |
| Ethanol | High | Highest | Facial nerve palsy, Necrosis | [10] |

Table 3: Reported Complications and Adverse Events

| Complication Type | Description | Frequency | Reference |
|---------------------------------------------------------|---------------------------------------------------|------------------------|-----------|
| Local Site Reactions | Burning/cramping sensation, swelling, tenderness. | Common | [1][7] |
| Extravasation leading to tissue sloughing and necrosis. | Can occur; technique-dependent. | [1][4] | |
| Hyperpigmentation (light-bronze color). | Common, often transient. | [7] | |
| Systemic Reactions | Drowsiness, headache, dizziness. | Rare | |
| Nausea, vomiting. | Infrequent | [11] | [2][11] |
| Serious Complications | Anaphylaxis/Hypersensitivity. | Rare but serious risk. | |
| Pulmonary Embolism. | Reported, rare. | [1][11] | |
| Extension of thrombus into deep venous system. | Risk, especially with valvular incompetence. | [1] | |

Experimental Protocols

Protocol 1: Preparation and Handling of Sodium Morrhuate

- Inspection: Visually inspect the vial. **Sodium morrhuate** injection may show separation of solid matter on standing. DO NOT USE if a solid precipitate is present that does not dissolve completely upon warming.[1]
- Warming: If solids are present or if the solution is cold, warm the vial by immersing it in hot water until the solution is clear.[1][4]

- Syringe Preparation: Due to the solution's tendency to froth, use a large-bore needle to draw the solution into the syringe.[1][4]
- Needle Exchange: After filling the syringe, replace the large-bore needle with a smaller-bore needle (e.g., 21-25 gauge) for the injection.[4][6]

Protocol 2: Ultrasound-Guided Sclerotherapy Technique

- Patient Assessment and Consent:
 - Obtain informed consent, discussing risks, benefits, and alternatives.
 - Evaluate the patient's medical history for contraindications such as acute thrombophlebitis, uncontrolled systemic diseases (e.g., diabetes), or hypersensitivity.[4]
 - Perform a physical examination and Doppler ultrasound to assess valvular competency and rule out deep vein occlusion.[1]
 - Consider a test dose of 0.25-1 mL of 5% **sodium morrhuate** 24 hours prior to the full treatment to assess for sensitivity.[1][4]
- Materials and Equipment:
 - High-frequency linear ultrasound probe (7-12 MHz).
 - Sterile ultrasound gel and probe cover.
 - Syringes (1 mL, 3 mL, 5 mL).
 - Needles (large-bore for drawing up, 21-25 gauge for injection).
 - 5% **Sodium Morrhuate** solution.
 - Skin preparation solution (e.g., chlorhexidine).
 - Local anesthetic (e.g., 1% lidocaine), if required.
 - Compression bandages or stockings.

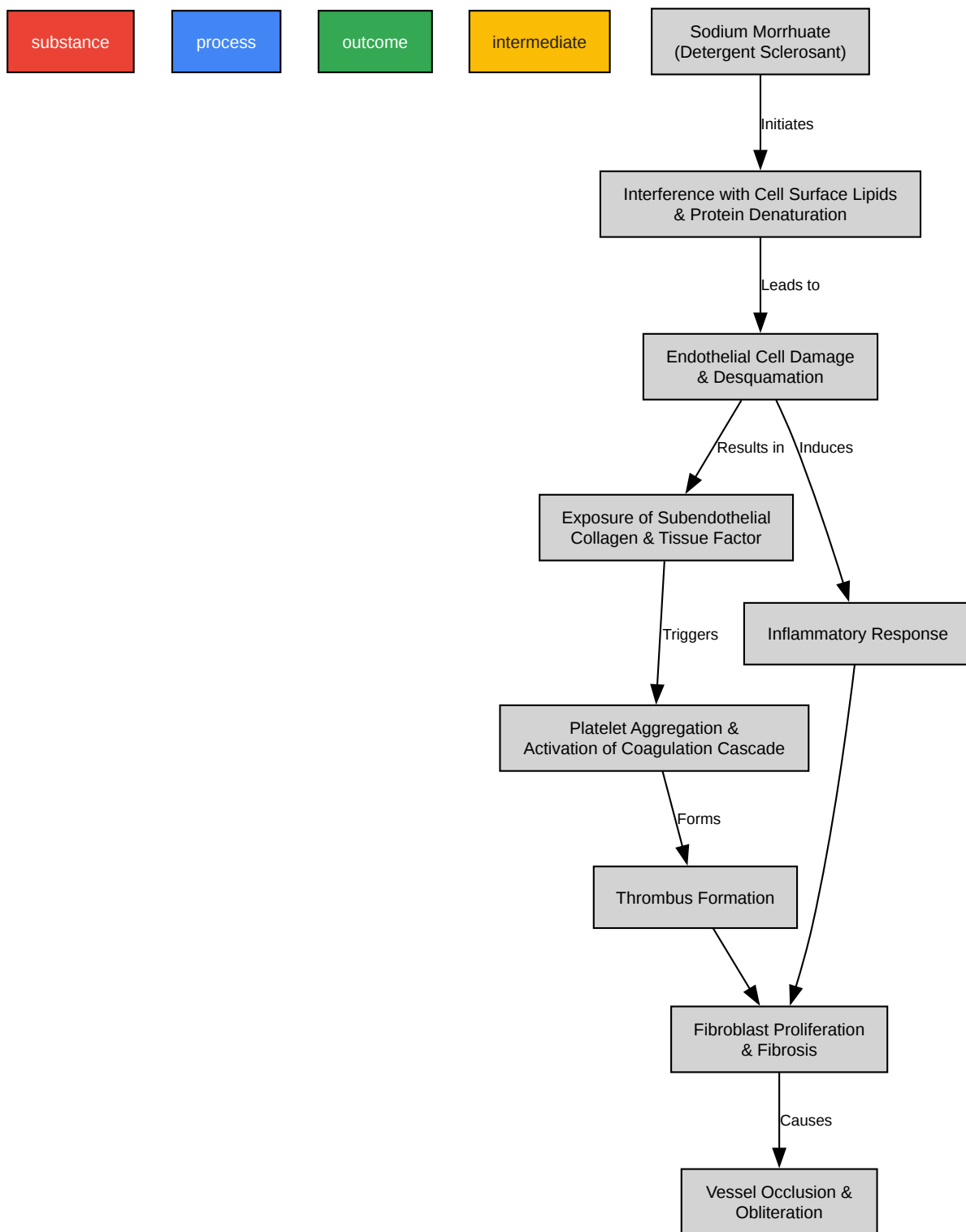
- Procedure:
 - Positioning: Position the patient to allow for optimal access to the target vessel. This may be supine, prone, or standing, depending on the vessel's location.
 - Ultrasound Mapping: Using the ultrasound, identify and map the target vessel(s). Assess the vessel's diameter, depth, and any connections to the deep venous system.
 - Site Preparation: Prepare the skin over the injection site using a sterile technique.
 - Needle Insertion: Under real-time ultrasound guidance, insert the needle into the lumen of the target vessel. An in-plane approach is often preferred as it allows for visualization of the entire needle shaft and tip.[\[13\]](#)
 - Confirmation of Placement: Confirm intravascular needle tip placement by visualizing the tip within the vessel lumen. A small test injection of saline or lidocaine can confirm correct placement and flow.[\[13\]](#)
 - Sclerosant Injection: Slowly inject the prepared **sodium morrhuate** solution while continuously monitoring the injection on the ultrasound screen. Observe for sclerosant distribution and signs of extravasation. The injection should be stopped if significant pain or resistance is encountered.
 - Post-Injection: Once the injection is complete, withdraw the needle and apply immediate, firm compression to the site.
- Post-Procedure Care and Follow-up:
 - Compression: Apply a compression bandage or stocking over the treated area. Compression should be worn continuously for at least 48 hours, followed by daytime use for an additional 5-7 days.[\[14\]](#)
 - Activity: Encourage immediate ambulation.[\[14\]](#) Patients should avoid strenuous activity, heavy lifting, and prolonged periods of sitting or standing for approximately one week.[\[14\]](#)
 - Monitoring: Instruct the patient to monitor for signs of infection (redness, fever, discharge), severe pain, or symptoms of deep vein thrombosis.[\[14\]](#)

- Follow-up: Schedule a follow-up appointment within 2 weeks to assess treatment efficacy and monitor for complications.[\[14\]](#)

Visualizations

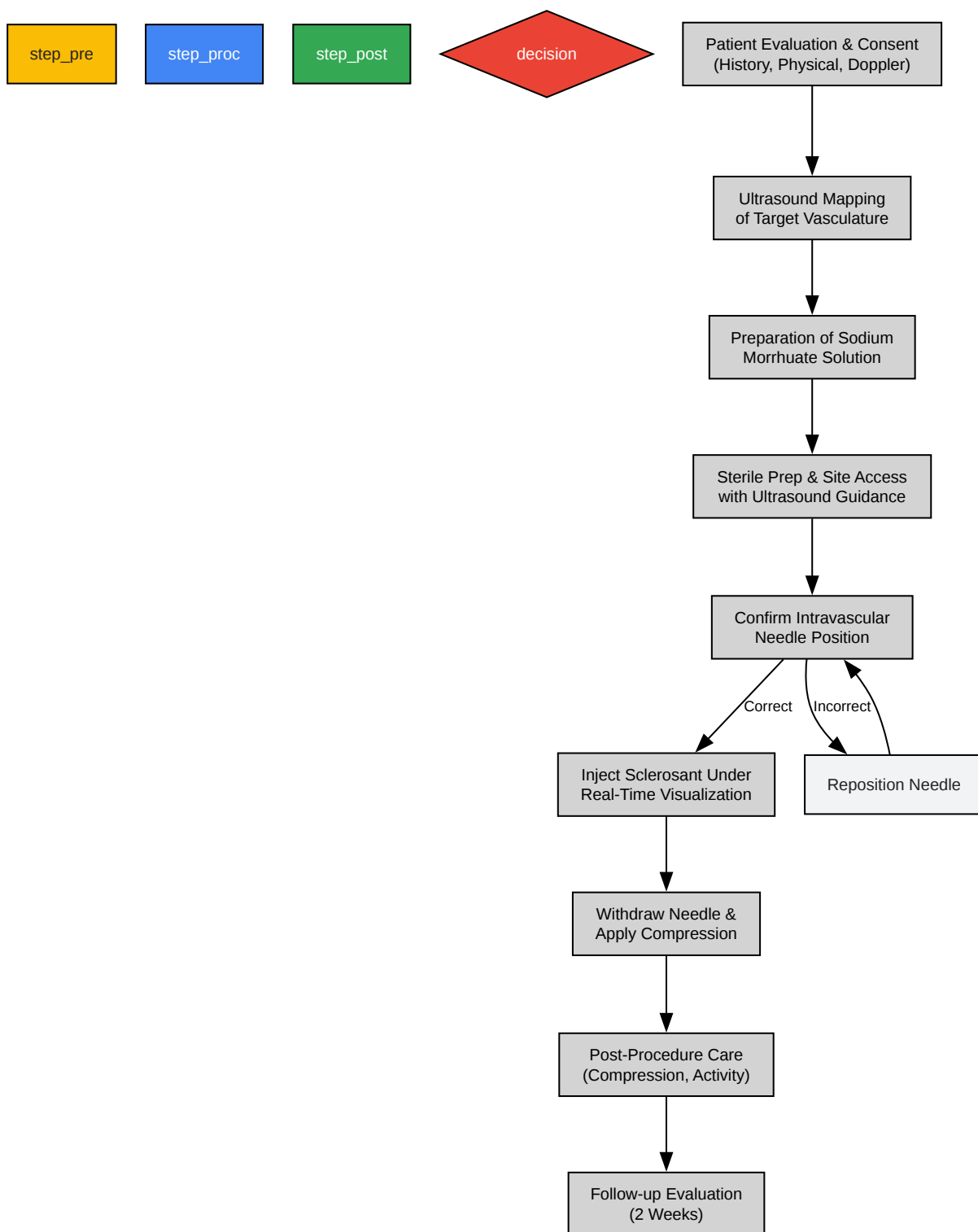
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **sodium morrhuate** and the general experimental workflow for its ultrasound-guided application.



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Caption: Mechanism of action for **sodium morrhuate** as a sclerosing agent.



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Caption: Workflow for ultrasound-guided **sodium morrhuate** sclerotherapy.

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